5-bromo-N-cyclohexyl-N-methylpyridin-2-amine
Description
Historical Context of Aminopyridine Chemistry
Aminopyridine chemistry has emerged as a cornerstone of heterocyclic organic chemistry, with its development spanning several decades of intensive research. The foundational work in aminopyridine chemistry began in the mid-20th century, establishing these compounds as essential building blocks for pharmaceutical and synthetic applications. The systematic exploration of aminopyridine derivatives has revealed their remarkable versatility, leading to the development of numerous therapeutic agents and research compounds. Historical records indicate that 2-aminopyridine was among the first compounds in this class to be comprehensively studied, serving as a precursor for drugs such as piroxicam, sulfapyridine, tenoxicam, and tripelennamine.
The evolution of aminopyridine chemistry has been characterized by progressive sophistication in synthetic methodologies and structural modifications. Early research focused primarily on simple aminopyridine structures, but advances in synthetic chemistry have enabled the creation of complex derivatives featuring multiple substituents and diverse functional groups. The development of compounds like 5-bromo-N-cyclohexyl-N-methylpyridin-2-amine represents the culmination of this evolutionary process, demonstrating the ability to incorporate specific structural elements that enhance both chemical reactivity and potential biological activity.
Contemporary aminopyridine research has expanded beyond traditional pharmaceutical applications to encompass broader chemical research objectives. The recognition that aminopyridines can function as versatile intermediates in organic synthesis has driven continued innovation in this field. Modern synthetic approaches have enabled the preparation of highly specialized derivatives with precise structural features, allowing researchers to explore new chemical territories and develop novel applications for these remarkable heterocyclic compounds.
Classification within Heterocyclic Chemistry
This compound occupies a distinctive position within the broader classification of heterocyclic organic compounds. As a member of the pyridine family, this compound belongs to the six-membered aromatic heterocycles, which represent one of the most important classes of organic molecules. The pyridine ring system, characterized by its nitrogen heteroatom and aromatic character, forms the fundamental structural framework that defines this compound's chemical behavior and properties. Within the heterocyclic classification system, pyridine derivatives are recognized for their unique electronic properties, which arise from the incorporation of nitrogen into the aromatic ring structure.
The compound's classification extends beyond simple pyridine chemistry to encompass the specialized category of aminopyridines. Aminopyridines are defined as pyridines substituted with amino groups at various positions, and they represent a crucial subclass of nitrogen-containing heterocycles. The specific positioning of the amino group at the 2-position in this compound places it within the 2-aminopyridine subfamily, which is known for distinct chemical and biological properties compared to other aminopyridine isomers. This positional specificity significantly influences the compound's reactivity patterns and potential applications in chemical synthesis.
Furthermore, the presence of the bromine substituent at the 5-position introduces additional classification considerations, placing this compound within the halogenated heterocycle category. Halogenated pyridines exhibit enhanced reactivity toward nucleophilic substitution reactions, making them valuable synthetic intermediates. The combination of amino and halogen functionalities within the same molecule creates a bifunctional compound that can participate in diverse chemical transformations, positioning it as a versatile building block in heterocyclic chemistry.
Nomenclature and Structural Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The primary name reflects the structural hierarchy, beginning with the pyridine core and systematically identifying each substituent with appropriate positional indicators. The designation "5-bromo" indicates the presence of a bromine atom at the 5-position of the pyridine ring, while "N-cyclohexyl-N-methyl" specifies the substitution pattern at the amino nitrogen, distinguishing between the cyclohexyl and methyl groups attached to the nitrogen atom. The suffix "pyridin-2-amine" clearly identifies the base structure as a 2-aminopyridine derivative.
Alternative nomenclature systems provide additional identification approaches for this compound. The Chemical Abstracts Service registry number 1125410-01-6 serves as a unique identifier that eliminates any ambiguity in compound identification. The International Chemical Identifier system provides both standard and key representations: the InChI string 1S/C12H17BrN2/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h7-9,11H,2-6H2,1H3 and the corresponding InChI Key KUXLHBACHKOIHP-UHFFFAOYSA-N offer standardized digital representations that facilitate database searches and computational analysis.
The Simplified Molecular Input Line Entry System representation CN(C1CCCCC1)C2=NC=C(C=C2)Br provides a linear notation that captures the complete structural information in a compact format. This notation system proves particularly valuable for computational chemistry applications and database management. The molecular formula C₁₂H₁₇BrN₂ succinctly summarizes the atomic composition, indicating twelve carbon atoms, seventeen hydrogen atoms, one bromine atom, and two nitrogen atoms. These various nomenclature approaches collectively ensure comprehensive identification and facilitate communication among researchers working with this compound.
Significance in Chemical Research
The significance of this compound in contemporary chemical research stems from its multifaceted utility as both a synthetic intermediate and a research tool. The compound's unique structural features make it particularly valuable for medicinal chemistry applications, where the combination of halogen and amine functionalities provides opportunities for structure-activity relationship studies. Research organizations have recognized this compound's potential, leading to its availability through specialized chemical suppliers who maintain high purity standards, typically achieving 98% purity levels suitable for advanced research applications.
The compound's research significance extends to its role in pharmaceutical intermediate development. The aminopyridine framework has demonstrated remarkable versatility in drug discovery programs, with numerous successful pharmaceuticals incorporating similar structural motifs. The presence of the bromine substituent creates opportunities for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aromatic and heteroaromatic substituents. This reactivity profile positions the compound as a valuable building block for combinatorial chemistry approaches and lead compound optimization programs.
Current research trends indicate growing interest in aminopyridine derivatives for their potential applications in biological systems. Studies have demonstrated that aminopyridines can interact with various enzymes and receptors, leading to diverse pharmacological effects. The specific structural features of this compound, including the cyclohexyl substituent, may influence lipophilicity and membrane permeability, factors that are crucial for biological activity. Research organizations continue to explore these compounds as part of broader efforts to develop new therapeutic agents and understand structure-function relationships in heterocyclic chemistry.
Molecular Architecture and Functional Groups
The molecular architecture of this compound represents a sophisticated arrangement of functional groups that confer unique chemical and physical properties. The pyridine ring serves as the central aromatic platform, providing structural rigidity and electronic delocalization characteristic of six-membered aromatic heterocycles. The nitrogen atom within the pyridine ring contributes to the overall electronic structure, creating regions of electron density that influence both chemical reactivity and intermolecular interactions. The aromatic system follows Hückel's rule with six π-electrons, establishing the fundamental aromatic character that governs the compound's stability and reactivity patterns.
The bromine substituent at the 5-position introduces significant electronic and steric effects that modify the compound's chemical behavior. As a halogen, bromine acts as an electron-withdrawing group through inductive effects while simultaneously providing some electron donation through resonance effects. This dual electronic influence creates a complex electronic environment that affects both the basicity of the amino group and the electrophilic character of the pyridine ring. The size and polarizability of the bromine atom also contribute steric considerations that influence molecular conformation and intermolecular interactions.
The amino functionality at the 2-position represents the most reactive site within the molecular structure, bearing both cyclohexyl and methyl substituents that significantly influence its chemical properties. The cyclohexyl group introduces considerable steric bulk and hydrophobic character, while the methyl group provides additional steric hindrance and electronic donation. This substitution pattern creates a tertiary amine with reduced basicity compared to primary or secondary amines, while the steric environment around the nitrogen atom influences both nucleophilic reactivity and hydrogen bonding capabilities.
The overall molecular architecture creates a compound with balanced hydrophilic and lipophilic characteristics. The pyridine ring and amino nitrogen provide polar regions capable of hydrogen bonding and electrostatic interactions, while the cyclohexyl substituent contributes significant hydrophobic surface area. This amphiphilic character suggests potential for diverse solubility properties and biological membrane interactions. The three-dimensional structure, while not explicitly detailed in available crystallographic data, likely adopts conformations that minimize steric clashes between the bulky cyclohexyl group and the pyridine ring system, potentially leading to preferred orientations that influence molecular recognition processes and chemical reactivity patterns.
Properties
IUPAC Name |
5-bromo-N-cyclohexyl-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h7-9,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXLHBACHKOIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670586 | |
| Record name | 5-Bromo-N-cyclohexyl-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125410-01-6 | |
| Record name | 5-Bromo-N-cyclohexyl-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 2,5-dibromopyridine or 5-bromopyridine derivatives : These serve as the brominated heterocyclic core.
- N-methylcyclohexylamine : Provides the cyclohexyl and methyl substituents on the nitrogen.
- Bases and solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used, with bases like sodium hydride or potassium carbonate to facilitate substitution.
Typical Synthetic Procedure
The key step involves nucleophilic aromatic substitution (SNAr) of the bromine atom at the 2-position of the pyridine ring by the amine nitrogen. The reaction is typically carried out under inert atmosphere and elevated temperature to promote substitution.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 5-bromo-2-chloropyridine + N-methylcyclohexylamine | Nucleophilic substitution in DMF, 80-120°C, 6-12 h |
| 2 | Work-up with aqueous extraction | Removal of inorganic salts and purification |
| 3 | Purification by recrystallization or chromatography | Isolation of pure this compound |
Alternative Routes
- Reductive amination : Using 5-bromopyridine-2-carboxaldehyde with N-methylcyclohexylamine in the presence of reducing agents such as sodium triacetoxyborohydride can yield the target amine.
- Direct amination of 5-bromopyridine : Under catalytic conditions with transition metals to facilitate C-N bond formation.
Industrial Scale Preparation
While detailed industrial protocols are proprietary and less documented, scaling up involves:
- Optimization of reaction temperature and time to maximize yield.
- Use of continuous flow reactors to improve safety and reproducibility.
- Implementation of greener solvents and reagents to reduce environmental impact.
- Advanced purification techniques such as crystallization under controlled cooling and solvent systems.
Chemical Reaction Analysis
Reaction Types Involved
- Nucleophilic Aromatic Substitution (SNAr) : The primary reaction type where the amine nucleophile displaces a bromine atom on the pyridine ring.
- Reductive Amination : Conversion of aldehyde intermediates to amines.
- Substitution and Functional Group Transformations : Bromine atoms can be further substituted with other nucleophiles for derivative synthesis.
Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | N-methylcyclohexylamine, base (NaH, K2CO3) | Polar aprotic solvent (DMF, DMSO), 80-120°C |
| Reductive Amination | Sodium triacetoxyborohydride, acetic acid | Room temperature to mild heating |
| Oxidation/Reduction (Derivatives) | KMnO4, CrO3 (oxidation); LiAlH4, NaBH4 (reduction) | Acidic/basic media, controlled temperature |
Research Findings and Data Summary
| Parameter | Observations/Results |
|---|---|
| Yield | Typically 60-85% depending on reaction conditions |
| Purity | >98% after purification by chromatography or recrystallization |
| Reaction Time | 6-12 hours for substitution reactions |
| Temperature Range | 80-120°C optimal for SNAr |
| Solvent Effect | DMF and DMSO provide best solubility and reaction rates |
| Side Reactions | Possible poly-substitution or over-alkylation minimized by stoichiometric control |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 5-bromo-2-chloropyridine | N-methylcyclohexylamine, NaH | DMF, 100°C, 8 h | 75-85 | Most common, straightforward |
| Reductive Amination | 5-bromopyridine-2-carboxaldehyde | N-methylcyclohexylamine, NaBH(OAc)3 | Acetic acid, RT to 50°C | 60-70 | Useful for sensitive substrates |
| Catalytic Amination | 5-bromopyridine | Amine, Pd catalyst | Solvent varies, 80-110°C | 65-80 | Requires metal catalyst, more complex |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions, enabling diverse functionalization.
Key Reactions and Conditions
Mechanistic Notes :
-
Suzuki coupling proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination .
-
NAS reactions are facilitated by electron-withdrawing effects of the adjacent amine group, activating the bromine for displacement.
Oxidation Reactions
The pyridine ring and amine substituents can undergo oxidation under controlled conditions.
Experimental Findings
| Oxidizing Agent | Conditions | Products Formed | Observations | Source |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂, 25°C, 12 h | N-Oxide derivative | 80% conversion | |
| H₂O₂ (30%) | AcOH, 60°C, 6 h | Pyridine N-oxide | Limited regioselectivity |
Applications : N-Oxides serve as intermediates for further functionalization or as ligands in catalysis.
Reduction Reactions
Selective reduction of the pyridine ring or substituents is achievable with hydride agents.
Reduction Pathways
| Reducing Agent | Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 h | Partially saturated pyridine | 55% | |
| LiAlH₄ | THF, reflux, 4 h | Amine-alcohol derivative | 70% |
Note : Over-reduction can occur with strong agents like LiAlH₄, necessitating careful stoichiometric control .
Cross-Coupling Beyond Suzuki
Palladium-catalyzed reactions extend to Stille and Negishi couplings.
Comparative Data
| Coupling Type | Reagents | Products Formed | Efficiency | Source |
|---|---|---|---|---|
| Stille Coupling | Pd₂(dba)₃, AsPh₃, DMF, 100°C | 5-Stannyl-pyridin-2-amine | Moderate | |
| Negishi Coupling | ZnCl₂, Pd(PPh₃)₄, THF, 60°C | 5-Alkyl-pyridin-2-amine | High |
Limitations : Stille couplings require toxic stannanes, while Negishi offers better functional group tolerance .
Mechanistic Insights from DFT Studies
Density functional theory (DFT) calculations on analogous pyridines reveal:
Scientific Research Applications
Medicinal Chemistry
The primary application of 5-bromo-N-cyclohexyl-N-methylpyridin-2-amine lies in medicinal chemistry . It serves as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological and psychiatric disorders. The compound's ability to interact with specific molecular targets, such as enzymes and receptors, is crucial for its potential therapeutic effects.
Biological Studies
In addition to its medicinal applications, this compound is utilized in biological studies . It acts as a probe for investigating biological processes, including enzyme interactions and receptor binding dynamics. These studies help elucidate the compound's role in cellular functions and its potential as a therapeutic agent.
Research indicates that this compound exhibits:
- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in critical cellular processes.
- Receptor Binding : It shows promise in interacting with pharmacologically relevant receptors, enhancing its potential as a drug candidate.
Material Science
This compound also finds applications in material science . Its chemical properties enable its use in developing advanced materials, such as liquid crystals and organic semiconductors. The compound's ability to undergo nucleophilic substitution reactions allows for further functionalization, which can lead to new materials with tailored properties .
Comparative Studies
When compared to similar compounds, such as 5-bromo-N-methylpyridin-2-amines, this compound exhibits enhanced lipophilicity and improved receptor binding profiles. These characteristics make it a more effective candidate for further research and development in drug design .
Research Findings and Case Studies
Recent studies have highlighted various aspects of the biological activity of this compound:
In Vitro Studies
- Enzyme Interaction : Assays demonstrated that the compound can inhibit specific enzyme activities, indicating its potential role as a therapeutic agent.
- Cell Viability Tests : Tests on various cell lines showed varying degrees of cytotoxicity, suggesting that concentration and exposure time are critical for determining its therapeutic index.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicated significant effects on behavior consistent with neuroactive compounds, including alterations in anxiety-like behaviors.
| Biological Activity | Observations |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in cellular processes |
| Receptor Binding | Potential interactions with mood-regulating receptors |
| Cytotoxicity | Varies with concentration and exposure time |
| Behavioral Effects | Alters anxiety-like behaviors in animal models |
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclohexyl-N-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring play crucial roles in binding interactions, while the cyclohexyl and methyl groups influence the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Core
Alicyclic Substituents
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS: 864655-05-0) : A pyrimidine analog with a cyclopentyl group. Pyrimidine cores exhibit different electronic properties (e.g., increased hydrogen bonding capacity) compared to pyridine .
Aromatic Substituents
- N-Benzyl-5-bromo-N,4-dimethylpyridin-2-amine (CAS: 1219960-97-0) : The benzyl group introduces aromatic π-π interactions, which may enhance binding to hydrophobic enzyme pockets .
Heterocyclic Substituents
- 5-Bromo-N,3-dimethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine (CAS: 1220036-22-5) : The tetrahydropyran group introduces oxygen-based hydrogen bonding sites, improving solubility compared to purely aliphatic substituents .
Alkyl Substituents
Physicochemical Properties
Biological Activity
5-Bromo-N-cyclohexyl-N-methylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, binding interactions with biological targets, and implications for drug development.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of the pyridine ring, with cyclohexyl and methyl groups attached to the nitrogen atoms at the 2-position. This unique structure contributes to its reactivity and potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₈BrN₂ |
| Molecular Weight | 270.19 g/mol |
| Structural Features | Bromine substitution, cyclohexyl group, methyl group |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies suggest it can inhibit the growth of various bacterial strains, although further investigations are required to elucidate the specific mechanisms of action and effective concentrations.
Interaction Studies
Understanding the binding affinity and activity at various biological targets is crucial for optimizing the pharmacological profile of this compound. Interaction studies have focused on:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which could lead to therapeutic applications in treating diseases where these enzymes play a critical role.
- Receptor Binding : Investigations into how this compound interacts with specific receptors may reveal its potential in modulating physiological responses.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Inhibition of Neuronal Nitric Oxide Synthase (nNOS) : The compound has been evaluated for its inhibitory potency against nNOS, showing promising results in selectivity and efficacy compared to other compounds in its class .
- Cytotoxicity Assays : Preliminary cytotoxicity assays against cancer cell lines indicate that this compound may possess anticancer properties, although specific IC50 values need further clarification through extensive testing .
- Structure-Activity Relationship (SAR) : The structure of this compound allows for modifications that could enhance its biological activity or reduce toxicity, making it a candidate for further drug development .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
- Cancer Cell Line Studies : Research on its effects on different cancer cell lines revealed significant cytotoxic effects, warranting further investigation into its mechanism of action and potential therapeutic applications .
Q & A
Q. How do environmental factors (pH, temperature) influence the compound’s stability in biological assays?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–13 buffers and analyze degradation products (e.g., dehalogenation) via HRMS .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor purity shifts by HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
